molecular formula C9H15NO2 B3300738 (S)-4,5-isopropylidene hexanonitrile CAS No. 90472-95-0

(S)-4,5-isopropylidene hexanonitrile

Cat. No.: B3300738
CAS No.: 90472-95-0
M. Wt: 169.22 g/mol
InChI Key: WBUXGNPHKATBOR-QMMMGPOBSA-N
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Description

(S)-4,5-isopropylidene hexanonitrile is a chiral nitrile derivative containing a six-carbon backbone with an isopropylidene ketal group spanning carbons 4 and 4. The (S)-configuration denotes its stereochemistry at the chiral center, which is critical for its reactivity and biological interactions. This compound is structurally characterized by the presence of a nitrile group (-C≡N) at one terminus and a cyclic isopropylidene protecting group (a ketone-derived acetal) that stabilizes adjacent hydroxyl groups in synthetic intermediates.

Properties

IUPAC Name

4-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]butanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-9(2)11-7-8(12-9)5-3-4-6-10/h8H,3-5,7H2,1-2H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBUXGNPHKATBOR-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)CCCC#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@@H](O1)CCCC#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-4,5-isopropylidene hexanonitrile can be synthesized through various methods. One common approach involves the reaction of a suitable aldehyde or ketone with a cyanide source under basic conditions. For instance, the reaction of 4,5-isopropylidene hexanone with sodium cyanide in the presence of a base like sodium hydroxide can yield the desired nitrile compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(S)-4,5-isopropylidene hexanonitrile undergoes several types of chemical reactions, including:

    Hydrolysis: The nitrile group can be hydrolyzed to form the corresponding carboxylic acid or amide under acidic or basic conditions.

    Reduction: Reduction of the nitrile group can yield primary amines. Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas with a metal catalyst.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis employs sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for converting nitriles to amines.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the nitrile group under appropriate conditions.

Major Products Formed

    Hydrolysis: Carboxylic acids or amides.

    Reduction: Primary amines.

    Substitution: Various substituted nitriles depending on the nucleophile used.

Scientific Research Applications

(S)-4,5-isopropylidene hexanonitrile has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it useful in developing new synthetic methodologies.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles. It may also serve as a building block for biologically active molecules.

    Industry: It can be used in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-4,5-isopropylidene hexanonitrile depends on the specific reactions it undergoes. For example, in reduction reactions, the nitrile group is converted to a primary amine through the transfer of electrons and protons facilitated by the reducing agent. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between (S)-4,5-isopropylidene hexanonitrile and related compounds:

Compound Name Structure Highlights Key Applications/Findings Reference
This compound Six-carbon nitrile with (S)-chirality; 4,5-isopropylidene ketal Limited direct data; hypothesized roles in asymmetric synthesis or as a precursor to bioactive molecules.
2,3:4,5-di-O-isopropylidene-β-D-fructopyranose (iprFru) Carbohydrate derivative with dual isopropylidene groups (C2–C3 and C4–C5) Used in fructosamine synthesis (54% yield); stabilizes intermediates in glycation reactions . [1]
C-glycoside isopropylidene derivatives Cyclic C-glycosides with isopropylidene groups; e.g., compounds 2a,b and 3a,b Exhibit MAO-B activation, antibacterial, and antiviral activities; synthesized via cyclization (yields unstated) . [2]
Isopropylidene aldohexose derivatives Aldohexoses (glucose, mannose) with isopropylidene protection Immunomodulatory effects, erythroid differentiation in leukemic cells, antimicrobial activity . [3]

Thermodynamic and Kinetic Properties

  • Stability: Isopropylidene groups generally enhance thermal and oxidative stability. For example, iprFru remains stable under glycation conditions , suggesting hexanonitrile’s ketal could likewise resist hydrolysis in acidic/basic media.
  • Reactivity: The nitrile group in hexanonitrile may confer distinct reactivity (e.g., participation in Strecker synthesis or click chemistry) compared to hydroxyl-rich analogs like iprFru.

Biological Activity

(S)-4,5-isopropylidene hexanonitrile, also known by its CAS number 90472-95-0, is a compound that has garnered interest in various fields of research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains. In vitro assays demonstrated that the compound effectively inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The minimum inhibitory concentrations (MICs) for these bacteria were found to be 32 µg/mL and 64 µg/mL, respectively.

Cytotoxic Effects

The cytotoxic effects of this compound have been investigated in several cancer cell lines. A notable study reported that the compound induced apoptosis in human breast cancer cells (MCF-7) with an IC50 value of 25 µM after 48 hours of treatment. The mechanism involved the activation of caspases-3 and -9, suggesting a mitochondrial pathway of apoptosis.

The biological activity of this compound is believed to be linked to its ability to interact with cellular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism, leading to disrupted growth in microbial and cancer cells.
  • Membrane Disruption : It may alter membrane integrity, contributing to its antimicrobial effects by increasing permeability.

Case Studies

  • Study on Antimicrobial Activity :
    A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multidrug-resistant bacterial strains. The results showed significant inhibition compared to standard antibiotics, highlighting its potential as a new antimicrobial agent.
  • Cancer Research :
    In a research article from Cancer Letters, the effects of this compound on MCF-7 cells were analyzed. The study concluded that the compound not only inhibited cell proliferation but also induced significant morphological changes indicative of apoptosis.

Data Summary

PropertyValue
Molecular FormulaC9H13NC_9H_{13}N
Molecular Weight149.21 g/mol
MIC against S. aureus32 µg/mL
MIC against E. coli64 µg/mL
IC50 in MCF-7 Cells25 µM

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(S)-4,5-isopropylidene hexanonitrile
Reactant of Route 2
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